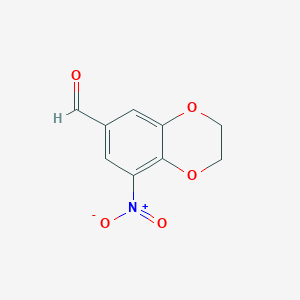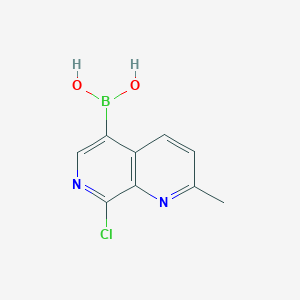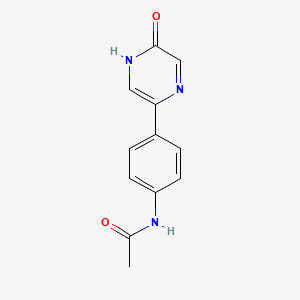
5-(4-acetamidophenyl)pyrazin-2(1H)-one
Übersicht
Beschreibung
5-(4-acetamidophenyl)pyrazin-2(1H)-one is an organic compound that features a pyrazinone ring substituted with a 4-acetamidophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-acetamidophenyl)pyrazin-2(1H)-one typically involves the condensation of 4-acetamidophenylhydrazine with a suitable diketone or ketoester. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is typically maintained between 60°C and 100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-acetamidophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazinone ring or the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
5-(4-acetamidophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-(4-acetamidophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-acetamidophenylboronic acid
- 4-acetamidophenyl acetate
- 4-acetamidophenyl triflimide
Comparison
5-(4-acetamidophenyl)pyrazin-2(1H)-one is unique due to its pyrazinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H11N3O2 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
N-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-7H,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
HKRDYSUZYCDGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


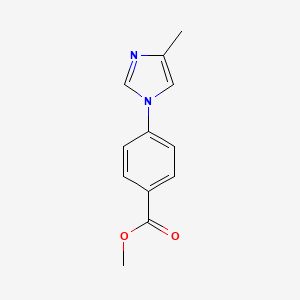

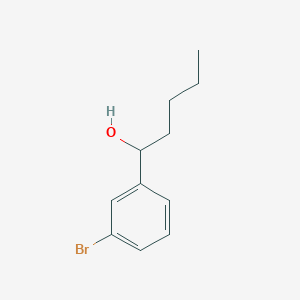
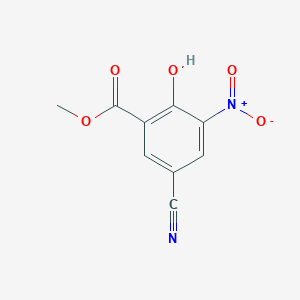

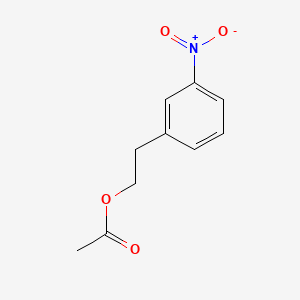
![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide](/img/structure/B8719991.png)


